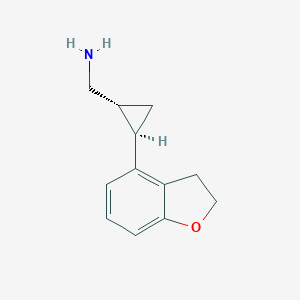
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” is a complex organic compound that features a cyclopropane ring attached to a methanamine group, with a dihydrobenzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions can target the cyclopropane ring or the methanamine group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring of the dihydrobenzofuran moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
科学的研究の応用
“(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine: Lacks the stereochemistry of the original compound.
4-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine: Different position of the cyclopropane ring.
2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
The unique combination of the cyclopropane ring, dihydrobenzofuran moiety, and methanamine group, along with its specific stereochemistry, makes “(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine” distinct from other similar compounds. This uniqueness could translate to specific biological activities or chemical properties that are not observed in related compounds.
生物活性
((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine, also known by its CAS number 1400898-49-8, is a compound of significant interest in medicinal chemistry. This compound serves as an intermediate in the synthesis of Tasimelteon, a drug used for treating non-24-hour sleep-wake disorder, particularly in visually impaired patients . Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
The primary mechanism of action for this compound is its role as a melatonin receptor agonist. Melatonin receptors are critical in regulating circadian rhythms and sleep patterns. By mimicking melatonin's effects, this compound helps in resetting the circadian clock in patients with sleep disorders .
Pharmacological Studies
Recent studies have highlighted several biological activities associated with this compound:
- Sleep Regulation :
- Neuroprotective Effects :
- Potential Antidepressant Activity :
Case Studies
A notable case study involved a year-long investigation at Harvard University focusing on the use of Tasimelteon in blind subjects with non-24-hour sleep-wake disorder. The study reported significant improvements in sleep patterns and overall quality of life for participants .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Tasimelteon | Sleep regulation | Melatonin receptor agonism |
| This compound | Potential neuroprotection | Antioxidant activity |
| Other Melatonin Agonists | Antidepressant-like effects | Serotonin modulation |
特性
IUPAC Name |
[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHNSKFBUUONP-GZMMTYOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CC3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














